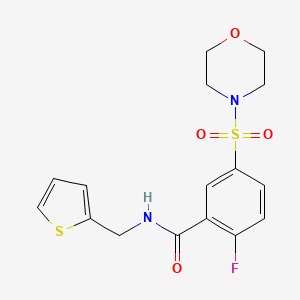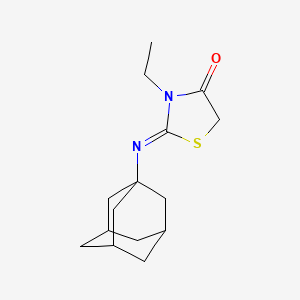
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Mechanism of Action
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide inhibits the histone methyltransferase SETD7 by binding to its active site. This prevents SETD7 from methylating its target proteins, which results in changes in gene expression and cellular function.
Biochemical and physiological effects:
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the levels of histone H3 lysine 4 trimethylation in breast cancer cells. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the levels of inflammatory cytokines in a mouse model of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide in lab experiments is that it specifically targets SETD7, which allows researchers to investigate the role of this enzyme in various diseases. However, one limitation of using 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide in scientific research. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used to investigate the role of SETD7 in other types of cancer, such as prostate cancer or lung cancer. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used to investigate the role of SETD7 in other diseases, such as diabetes or cardiovascular disease. Finally, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide could be used as a starting point for the development of more potent and selective SETD7 inhibitors.
Synthesis Methods
The synthesis of 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine and thienylmethylamine to yield 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide.
Scientific Research Applications
2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been used in various scientific research studies to investigate the role of SETD7 in various diseases. For example, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth of breast cancer cells by downregulating the expression of the oncogene c-Myc. In addition, 2-fluoro-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been shown to reduce the severity of inflammation in a mouse model of rheumatoid arthritis.
properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c17-15-4-3-13(25(21,22)19-5-7-23-8-6-19)10-14(15)16(20)18-11-12-2-1-9-24-12/h1-4,9-10H,5-8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHXWNGSMJXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(morpholine-4-sulfonyl)-N-[(thiophen-2-YL)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)


![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)